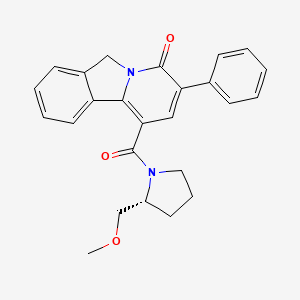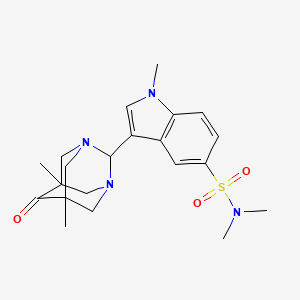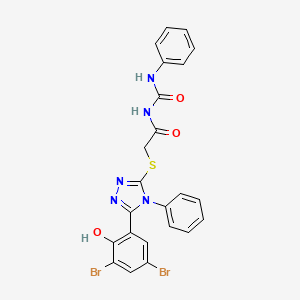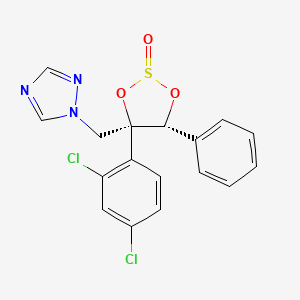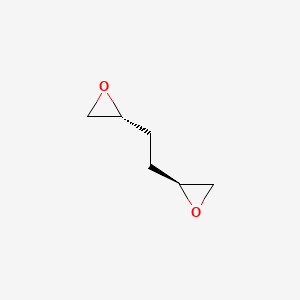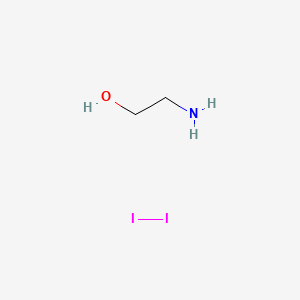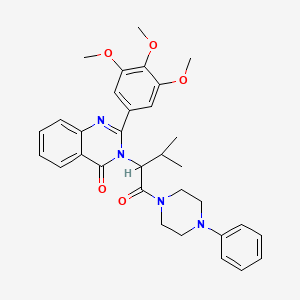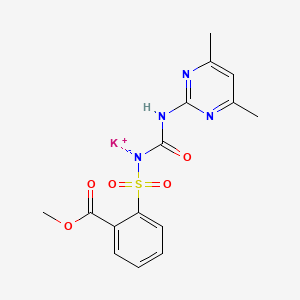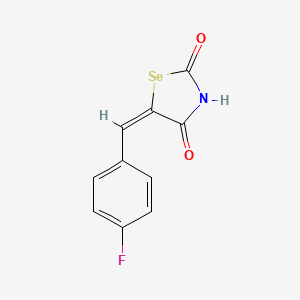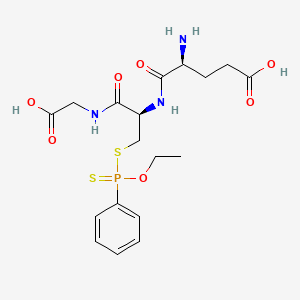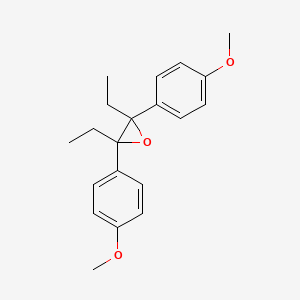
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane is an organic compound with the molecular formula C20H26O3 It is a type of oxirane, which is a three-membered cyclic ether This compound is characterized by the presence of two ethyl groups and two 4-methoxyphenyl groups attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxirane compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of diols such as 2,3-diethyl-2,3-bis(4-methoxyphenyl)propane-1,2-diol.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-methoxyphenyl)oxirane: Lacks the ethyl groups present in 2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane.
2,3-Diethyl-2,3-diphenyloxirane: Similar structure but without the methoxy groups on the phenyl rings.
Uniqueness
This compound is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5789-37-7 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2,3-diethyl-2,3-bis(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C20H24O3/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2,23-19)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3 |
Clé InChI |
CZWDQVMMJQDXTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


